

Unveiling the Therapeutic Potential of Isatogen Derivatives: A Structure-Activity Relationship Comparison Guide

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Compound of Interest

Compound Name: *Isatogen*

Cat. No.: *B1215777*

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For Researchers, Scientists, and Drug Development Professionals

Isatogen derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **isatogen** derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the design and development of novel therapeutic agents.

Anticancer Activity of Isatogen Derivatives

The anticancer potential of **isatogen** derivatives has been extensively explored against a multitude of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling, as well as the induction of apoptosis.

Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of various **isatogen** derivatives against several cancer cell lines, providing a basis for comparing their cytotoxic efficacy.

Compound ID	Substitution Pattern	Cancer Cell Line	IC ₅₀ (μM)	Reference
Series A: Imidazolidine/Thiazolidine Hybrids				
IST-02	Imidazolidine-based	HuH-7 (Liver)	3.07 ± 9.47	[1]
IST-04	Thiazolidine-based	HuH-7 (Liver)	14.60 ± 2.49	[1]
Series B: Isatin-Pomalidomide Hybrids				
Hybrid 9b	-	U266B1 (Multiple Myeloma)	368.6 ± 3.5	[2]
Hybrid 9f	-	U266B1 (Multiple Myeloma)	335.1 ± 2.9	[2]
Series C: Isatin-3-Oxime-based Hydroxamic Acids				
Various	Halogen at D position	SW620 (Colon), MCF-7 (Breast), PC3 (Prostate), AsPC-1 (Pancreatic), NCI-H460 (Lung)	<10	[3][4]
Series D: Moxifloxacin-Isatin Hybrids				
Various	1,2,3-triazole linker at N ₁	HepG2 (Liver), MCF-7 (Breast), MCF-7/DOX	32 - 77	[3][4]

(Resistant
Breast), DU-145
(Prostate), MDR
DU-145
(Resistant
Prostate)

Series E:

Hydrazine

Hybrids

3,3'-(hydrazine-
1,2-
diylidene)bis(5-
methylindolin-2-
one)

Breast, Lung,
Leukemia cell
lines

4 - 13

[3][4]

Series F: 2(2-
oxo-1, 2-dihydro-
indole-3-ylidine)-
N-
[6(Phenylsulfanyl
)1H-
Benzimidazole-2-
yl] hydrazine
carboxamides

Various	-	MCF-7 (Breast)	19.27 - 52.45	[5]
Various	-	HeLa (Cervical)	14.10 - 31.6	[5]

Key SAR Insights for Anticancer Activity:

- Hybridization: The fusion of the **isatogen** core with other pharmacologically active moieties, such as imidazolidine, thiazolidine, and pomalidomide, has shown to be a promising strategy to enhance anticancer activity.[1][2]
- Substitution at C3: The introduction of imine, oxime, and hydrazine-based functionalities at the C3 position of the **isatogen** ring often leads to potent cytotoxic agents.[3][4]

- Substitution on the Aromatic Ring: The presence of halogen atoms on the aromatic ring of the **isatogen** scaffold can significantly influence the anticancer potency.[3][4]
- N-Substitution: Modification at the N1 position of the **isatogen** ring with groups like benzyl can lead to more active derivatives.[3]

Antimicrobial Activity of Isatogen Derivatives

Isatogen derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for various **isatogen** derivatives against selected microbial strains.

Compound ID	Substitution Pattern	Microbial Strain	MIC (µg/mL)	Reference
Series G: Isatin-Decorated Thiazole Derivatives				
7b	4-chloro	E. coli ATCC 25922	4	[6][7]
7d	4-fluoro	E. coli ATCC 25922	4	[6][7]
14b	4-chloro	E. coli ATCC 25922	4	[6][7]
7f	4-methoxy	MRSA ATCC 43300	1	[6][7]
11a	unsubstituted	MRSA ATCC 43300	8	[6][7]
11d	4-nitro	MRSA ATCC 43300	8	[6][7]
7h	3-methyl-4-fluorophenyl	C. albicans ATCC 10231	128	[6][7]
11f	3-methyl-4-fluorophenyl	C. albicans ATCC 10231	128	[6][7]
Series H: Isatin-Quinoline Conjugates				
11a	-	MRSA	0.156 (mg/mL)	[8]
11a	-	S. mutans	0.0002 (mg/mL)	[8]
Series I: Isatin β -thiosemicarbazo nes				

25	-	MRSA	0.78 (mg/L)	[9]
25	-	S. aureus	1.56 (mg/L)	[9]
25	-	B. subtilis	0.78 (mg/L)	[9]

Key SAR Insights for Antimicrobial Activity:

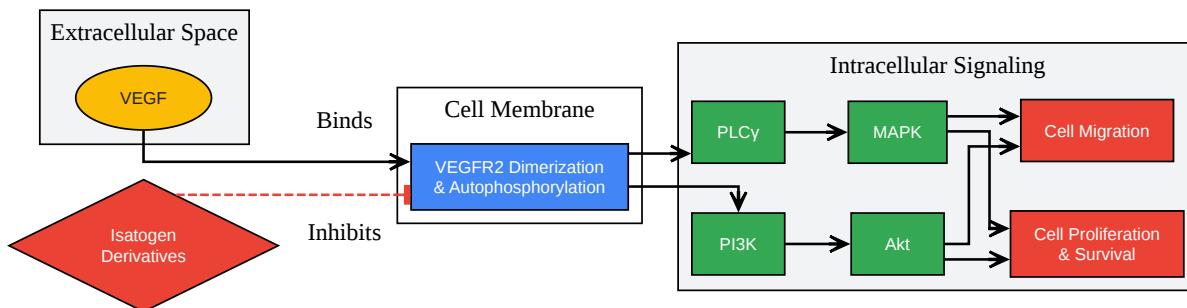
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro and chloro, on the phenyl ring of isatin-thiazole derivatives appears to be crucial for activity against Gram-negative bacteria like E. coli.[6][7]
- Halogen Size: The size of the halogen substituent can impact activity, with chloro and fluoro derivatives showing better results than bromo derivatives in some series.[6][7]
- Substitution and Microbial Specificity: The nature and position of substituents on the **isatogen** scaffold can determine the spectrum of antimicrobial activity, with some derivatives showing potent activity against resistant strains like MRSA.[6][7][9]
- Hybridization with Quinolines: Conjugation of **isatogen** with quinoline moieties can lead to compounds with very low MIC values against both Gram-positive bacteria and oral pathogens.[8]

Key Signaling Pathways and Mechanisms of Action

The biological effects of **isatogen** derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Several **isatogen** derivatives have been identified as inhibitors of VEGFR-2 kinase activity.

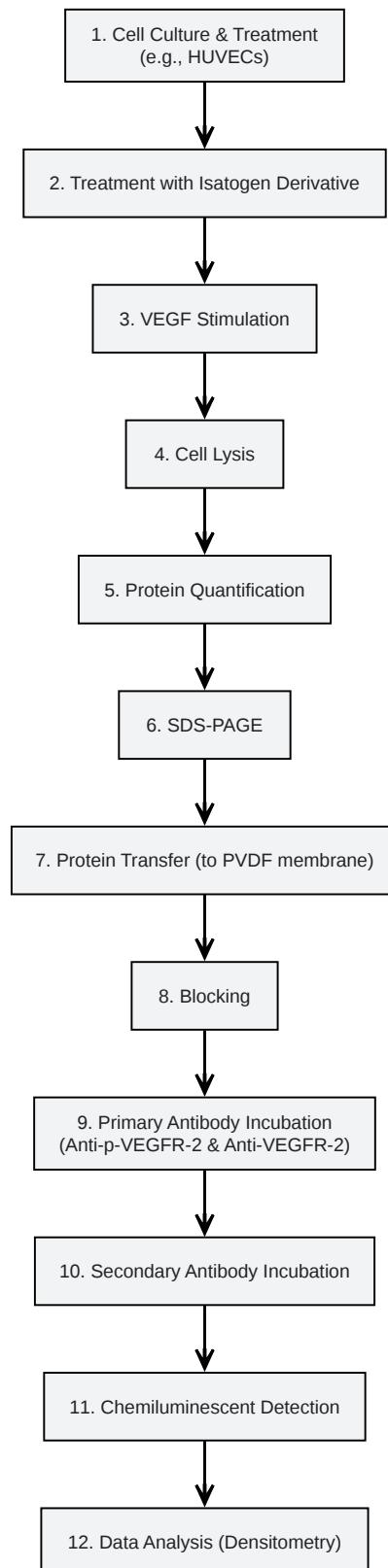


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Caption: Inhibition of the VEGFR-2 signaling pathway by **isatogen** derivatives.

Modulation of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various cancers. Some **isatogen** derivatives have been shown to inhibit NF- κ B activation.

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